![molecular formula C8H10BrN B2476837 2-Bromo-4-ethylaniline CAS No. 38678-86-3](/img/structure/B2476837.png)
2-Bromo-4-ethylaniline
Overview
Description
2-Bromo-4-ethylaniline is a chemical compound with the CAS Number: 38678-86-3 . It has a molecular weight of 200.08 and its IUPAC name is 2-bromo-4-ethylaniline . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-ethylaniline is 1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
2-Bromo-4-ethylaniline is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.
Scientific Research Applications
Synthesis and Characterization in Antimicrobial Agents
2-Bromo-4-ethylaniline is utilized in the synthesis of various compounds with potential antimicrobial properties. For instance, the reaction involving 2-(4-bromo phenyl) methyl cyanide and other chemicals leads to the creation of compounds like 3-(4-bromo phenyl) azetidine. These compounds are characterized by their elemental composition and spectral analysis, and have been screened for antimicrobial activity, demonstrating potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Role in the Synthesis of Quinoline Derivatives
2-Bromo-4-ethylaniline plays a role in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These derivatives, characterized by various spectroscopic methods, exhibit significant broad antibacterial activity against both gram-positive and gram-negative bacteria. Some of these synthesized compounds also show notable antifungal activity (Abdel‐Wadood et al., 2014).
Application in the Formation of 3-Substituted Indoles
In the presence of palladium(II) chloride, 2-bromoanilines, including 2-Bromo-4-ethylaniline, react with methyl vinyl ketone and ethyl acrylate to produce vinylogous arylamino ketones and esters. These compounds can further undergo a palladium(0)-assisted cyclization to form 3-substituted indoles, indicating the compound's utility in complex organic synthesis processes (Kasahara et al., 1986).
Electropolymerization Studies
2-Bromo-4-ethylaniline is also investigated in electropolymerization studies. The electrochemical polymerization of 2-ethylaniline, a related compound, leads to the formation of electroactive polymer films. These polymers exhibit unique properties under different acidic conditions, indicating the potential for 2-Bromo-4-ethylaniline in similar applications (D'aprano et al., 1992).
Involvement in Peptide Synthesis
2-Bromo-1-ethyl pyridinium tetrafluoroborate, a related compound, is used in the synthesis of peptides containing N-methyl amino acid residues. This demonstrates the potential for 2-Bromo-4-ethylaniline in similar synthetic applications, especially in the creation of complex biological molecules like peptides (Li-peng & Xu Cheng, 2000).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-ethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXYMQGCZRBOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethylaniline | |
CAS RN |
38678-86-3 | |
Record name | 2-bromo-4-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.